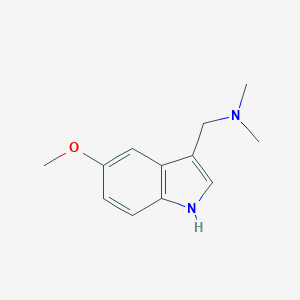

5-Methoxygramine

Übersicht

Beschreibung

5-Methoxygramine is a methoxylated derivative of gramine, a naturally occurring indole alkaloid. It has been detected in the roots of 12-day-old seedlings of Phalaris aquatica, a plant species known for containing various gramine derivatives. The compound was identified using thin-layer chromatography (TLC) among other spectroscopic methods .

Synthesis Analysis

The synthesis of this compound itself is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, 5-(1-hydroxy-2-haloethyl)-2'-deoxyuridines, which share a similar methoxy functional group, were synthesized by adding halogenated hydroxyl groups to vinyl substituents of deoxyuridines . Another related compound, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, was synthesized through a reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using spectroscopic methods, although the specific details are not provided in the abstracts. However, similar compounds have had their structures characterized by X-ray diffraction, FT-IR, and NMR techniques, which are standard methods for determining the structure of organic compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly detailed in the provided papers. However, methoxylated compounds, in general, can undergo various chemical reactions, such as demethylation or substitution reactions, depending on the reagents and conditions applied .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the abstracts. However, similar methoxylated compounds exhibit interesting properties such as fluorescence , and their molecular electrostatic potential, hardness/softness parameters, and net charges can be investigated to understand their electrophilic/nucleophilic nature . Additionally, the stability of these molecules can be analyzed through hyperconjugative interactions and charge delocalization using natural bond orbital analysis .

Wissenschaftliche Forschungsanwendungen

Heterocyclische Bausteine

5-Methoxygramine wird als heterocyclischer Baustein in der chemischen Synthese verwendet . Es ist ein wichtiger Bestandteil bei der Herstellung verschiedener komplexer organischer Verbindungen .

2. Herstellung von Dopamin-D2-Rezeptor-Antagonisten this compound wird als Reaktant zur Herstellung von Dopamin-D2-Rezeptor-Antagonisten verwendet . Diese Antagonisten werden zur Behandlung verschiedener neurologischer und psychiatrischer Störungen eingesetzt .

Asymmetrische Herstellung von Ethenyl-(Tetrahydro)Carbazoldicarboxylaten

Diese Verbindung wird auch als Reaktant für die asymmetrische Herstellung von Ethenyl-(Tetrahydro)Carbazoldicarboxylaten über eine Gold(I)-katalysierte intramolekulare Friedel-Crafts-allylische Alkylierungsreaktion verwendet . Diese Reaktion ist im Bereich der organischen Chemie von Bedeutung .

Herstellung von N-substituierten 3-Aryl-8-Azabicyclo[3.2.1]Octan-3-olen

this compound wird als Reaktant für die Herstellung von N-substituierten 3-Aryl-8-Azabicyclo[3.2.1]Octan-3-olen verwendet . Diese Verbindungen werden als Dopamin-D2-ähnliche Rezeptorliganden verwendet .

5. Herstellung von substituierten N-Trimethoxybenzoyl-Indolen, -Indolinen und einem Tetrahydrochinolin this compound wird als Reaktant zur Herstellung von substituierten N-Trimethoxybenzoyl-Indolen, -Indolinen und einem Tetrahydrochinolin verwendet . Diese Verbindungen werden als Antitubulin-Mittel verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20

Safety and Hazards

Wirkmechanismus

Target of Action

5-Methoxygramine is a heterocyclic compound . It has been used as a reactant for the preparation of dopamine D2 receptor antagonists . The dopamine D2 receptor is a protein that is primarily found in the brain and plays a key role in the dopamine system, which is involved in regulating mood, reward, and movement .

Mode of Action

It is known to interact with its primary target, the dopamine d2 receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its interaction with the dopamine D2 receptor . Dopamine receptors are involved in several important pathways in the brain, including those related to mood regulation and reward processing .

Result of Action

Given its role as a reactant in the preparation of dopamine d2 receptor antagonists , it may influence cellular processes related to dopamine signaling.

Biochemische Analyse

Biochemical Properties

5-Methoxygramine plays a significant role in biochemical reactions, particularly in the synthesis of dopamine D2 receptor antagonists and other indole derivatives . It interacts with various enzymes and proteins, including those involved in the preparation of dopamine receptor ligands and antitubulin agents . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which facilitate the compound’s role in biochemical pathways.

Cellular Effects

This compound has been shown to exert cytoprotective effects and antioxidant properties in various cell types . For instance, it can protect HEK 293 cells from oxidative stress induced by hydrogen peroxide by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) and other signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms, including binding interactions with biomolecules and enzyme modulation . It acts as a reactant in the preparation of dopamine D2 receptor antagonists and other ligands, which involves specific binding to receptor sites and subsequent inhibition or activation of enzymatic activity . These interactions can lead to changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over prolonged periods. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects such as enhanced antioxidant activity and cytoprotection. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of indole derivatives and dopamine receptor ligands . It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which play crucial roles in its metabolism and conversion to other bioactive compounds . These interactions can affect metabolic flux and the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes through carrier-mediated pathways, which facilitate its entry into target cells and tissues . Once inside, this compound may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-5-4-10(15-3)6-11(9)12/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOERTRUXQHDLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168081 | |

| Record name | Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16620-52-3 | |

| Record name | 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16620-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxygramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016620523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxygramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dimethylaminomethyl-5-methoxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ZN008RY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

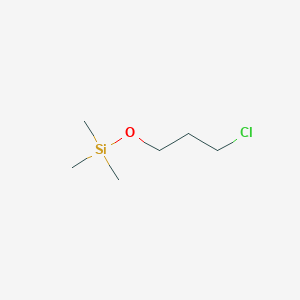

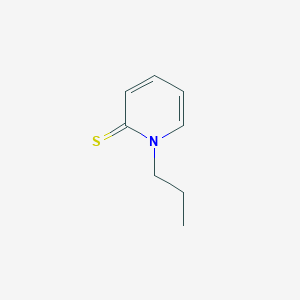

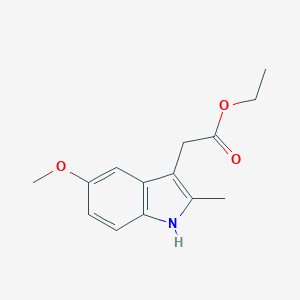

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

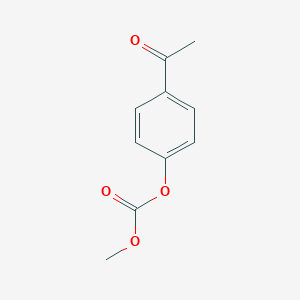

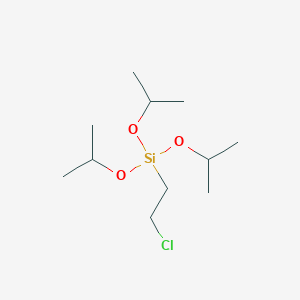

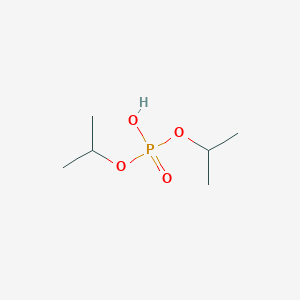

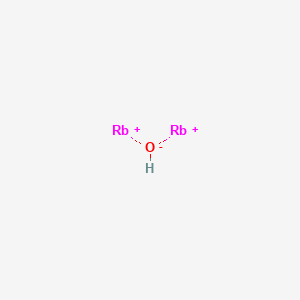

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 5-methoxygramine?

A1: this compound acts as a competitive antagonist at 5-hydroxytryptamine2 (5-HT2) receptors. [, , ] This means it binds to these receptors and blocks the actions of agonists like 5-hydroxytryptamine (serotonin) without activating the receptor itself.

Q2: How does the presence of a diffusion barrier, like the adventitia in blood vessels, affect this compound's interaction with 5-HT2 receptors?

A2: Research suggests that the presence of a diffusion barrier like the adventitia significantly reduces the association and dissociation rate constants of this compound. [] This is attributed to its relatively low partition coefficient compared to higher-affinity antagonists. In contrast, higher-affinity antagonists like spiperone, methysergide, and ketanserin are less affected by the adventitia due to their larger partition coefficients.

Q3: How does the affinity of this compound for 5-HT2 receptors compare to other antagonists?

A3: this compound displays lower affinity for 5-HT2 receptors compared to antagonists like cyproheptadine, 5-methylgramine, 2-bromolysergic acid diethylamide, methysergide, and ketanserin. [, ] This difference in affinity is reflected in the higher KB values observed for this compound in competitive binding assays.

Q4: What structural features are important for 5-HT-like activity based on the provided research?

A4: Research suggests that potent 5-HT-like agonists require the following structural features: [] * An indole nucleus * Either a hydroxyl or methoxy group at the 5 position * A terminal unsubstituted nitrogen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)

![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)

![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)